LY2828360 - 1231220-79-3

LY2828360

Catalog Number: EVT-273968
CAS Number: 1231220-79-3
Molecular Formula: C22H27ClN6O
Molecular Weight: 426.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-(2-Chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine, commonly known as LY2828360, is a synthetic compound classified as a G protein-biased agonist of the cannabinoid CB2 receptor. [, , , ] This selectivity for CB2 receptors over CB1 receptors suggests potential therapeutic benefits without the psychoactive effects often associated with CB1 receptor activation. [, ] LY2828360 has been investigated for its role in modulating pain pathways, particularly in the context of neuropathic pain and opioid tolerance. [, , ]

Mechanism of Action

LY2828360 acts as a G protein-biased agonist of the cannabinoid CB2 receptor. [, ] This means it preferentially activates signaling pathways associated with G proteins while having limited impact on β-arrestin recruitment and receptor internalization. [] Specifically, LY2828360 has been shown to inhibit cAMP accumulation and activate extracellular signal-regulated kinase 1/2 (ERK1/2) signaling without recruiting arrestin, activating inositol phosphate signaling, or internalizing CB2 receptors. [] This biased agonism may contribute to its sustained efficacy and reduced tolerance development compared to traditional agonists. [, ]

Neuropathic Pain Management:

  • Chemotherapy-induced neuropathic pain: LY2828360 demonstrates efficacy in suppressing chemotherapy-induced neuropathic pain in mice, exhibiting sustained efficacy without tolerance development. [, ] This effect was absent in CB2 knockout mice, confirming the role of CB2 receptor activation in its analgesic effects. [, ]
  • Antiretroviral-induced neuropathic pain: Studies suggest that LY2828360 alleviates neuropathic pain induced by antiretroviral drugs in mice, offering potential therapeutic benefits for managing HIV-associated neuropathy. []
  • Mechanism: The antinociceptive effects of LY2828360 are primarily mediated by CB2 receptors located on peripheral sensory neurons. [] This highlights the importance of peripheral CB2 receptors in modulating pain signaling.

Opioid Tolerance and Dependence:

  • Attenuation of morphine tolerance: LY2828360 has been shown to attenuate the development of morphine tolerance in mice with chemotherapy-induced neuropathic pain. [, ] Notably, this effect was observed in male mice but not in females, suggesting a sex-dependent mechanism. []
  • Reversal of established morphine tolerance: Research indicates that LY2828360 can reverse established morphine tolerance in a mouse model of antiretroviral-induced neuropathy. []
  • Reduction of morphine dependence: Co-administration of LY2828360 with morphine showed a trend towards reducing naloxone-precipitated withdrawal symptoms in mice, suggesting a potential role in mitigating opioid dependence. []

Neuroinflammation:

  • Microglial activation: Research utilizing human brain organoids indicates that LY2828360 can reverse the activation of microglia induced by opioid receptor agonists. [] This suggests potential applications in modulating neuroinflammation associated with opioid use and potentially other neuroinflammatory conditions.

AM1710

Relevance: AM1710 is structurally distinct from LY2828360 but shares its pharmacological target, the CB2 receptor. Both compounds demonstrate similar anti-allodynic effects in paclitaxel-induced neuropathic pain models, suggesting a shared mechanism of action mediated through CB2 receptor activation [, ]. This supports the hypothesis that targeting CB2 receptors could be a valuable strategy for developing novel analgesics.

Δ⁹-tetrahydrocannabinol (THC)

Relevance: While not explicitly mentioned in these papers, THC's activity at CB2 receptors is relevant when considering LY2828360. Unlike THC, LY2828360 selectively targets CB2 receptors, avoiding the psychoactive effects associated with CB1 receptor activation []. This selectivity makes LY2828360 a more promising candidate for therapeutic development, particularly in pain management.

Morphine

Relevance: The studies highlight a key advantage of LY2828360 over morphine. While morphine tolerance develops in animal models, co-administration of LY2828360 with morphine effectively attenuates the development of tolerance and dependence [, , ]. This suggests that LY2828360 could enhance the effectiveness and safety profile of opioid analgesics like morphine in clinical settings.

Fentanyl

Relevance: The research demonstrates that LY2828360 can attenuate fentanyl-induced respiratory depression in mice []. This finding suggests that CB2 agonists like LY2828360 might offer a novel approach to mitigating the respiratory depressant effects of opioids, potentially reducing the risk of overdose associated with fentanyl and other opioids.

DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin)

Relevance: In a study using tubular human brain organoids, DAMGO was used to induce microglial activation, simulating neuroinflammation associated with opioid exposure []. Treatment with LY2828360 reversed this activation, shifting microglia back to a homeostatic state. This highlights LY2828360's potential neuroprotective properties and ability to counteract opioid-induced neuroinflammation, further emphasizing its therapeutic potential in addressing opioid-related complications.

Properties

CAS Number

1231220-79-3

Product Name

LY2828360

IUPAC Name

8-(2-chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(oxan-4-yl)purine

Molecular Formula

C22H27ClN6O

Molecular Weight

426.9 g/mol

InChI

InChI=1S/C22H27ClN6O/c1-15-24-21(28-11-9-27(2)10-12-28)19-22(25-15)29(16-7-13-30-14-8-16)20(26-19)17-5-3-4-6-18(17)23/h3-6,16H,7-14H2,1-2H3

InChI Key

UCMNDPDJRSEZPL-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=N1)N3CCN(CC3)C)N=C(N2C4CCOCC4)C5=CC=CC=C5Cl

Solubility

Soluble in DMSO

Synonyms

LY 2828360; LY-2828360; LY2828360

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCN(CC3)C)N=C(N2C4CCOCC4)C5=CC=CC=C5Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.